Sitagliptin fenilalanil hydrochloride
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Overview
Description
Sitagliptin fenilalanil (hydrochloride) is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This compound is known for its ability to improve glycemic control in patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin fenilalanil (hydrochloride) involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of sitagliptin fenilalanil (hydrochloride) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin fenilalanil (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Sitagliptin fenilalanil (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Sitagliptin fenilalanil (hydrochloride) works by competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to a meal . By inhibiting DPP-4, sitagliptin fenilalanil (hydrochloride) increases the levels of these hormones, leading to increased insulin production and decreased glucagon production, thereby improving glycemic control .
Comparison with Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Another member of the DPP-4 inhibitor class.
Uniqueness: Sitagliptin fenilalanil (hydrochloride) is unique in its specific molecular structure, which allows for effective inhibition of DPP-4 and favorable pharmacokinetic properties, such as high bioavailability and a relatively long half-life . These characteristics make it a valuable option for the management of type 2 diabetes .
Properties
Molecular Formula |
C25H25ClF6N6O2 |
---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1 |
InChI Key |
LZDQVWZJBLFZSN-PXPMWPIZSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
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